L-Lysinamide, L-lysylglycyl-L-histidyl-

Description

Definition and Nomenclature of L-Lysinamide, L-lysylglycyl-L-histidyl-

Chemical Identity and Canonical Representation

L-Lysinamide, L-lysylglycyl-L-histidyl-, also known by the synonym Tetrapeptide-3, is a peptide with the chemical formula C20H37N9O4. medkoo.com Its identity is formally registered under the CAS Number 827306-97-8. medkoo.comcusabio.com The molecular weight of this compound is approximately 467.58 g/mol . medkoo.com

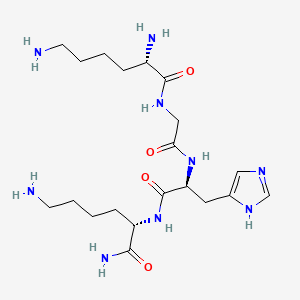

The structure of this peptide is characterized by a sequence of four amino acids: Lysine (B10760008), Glycine (B1666218), Histidine, and a terminal Lysine amide. cusabio.com The presence of the amide group at the C-terminus of the final lysine residue is a key structural feature that differentiates it from other related peptides and influences its biochemical properties.

Interactive Data Table: Chemical Identifiers for L-Lysinamide, L-lysylglycyl-L-histidyl-

| Identifier | Value |

| Chemical Name | L-Lysinamide, L-lysylglycyl-L-histidyl- |

| Synonym | Tetrapeptide-3 |

| CAS Number | 827306-97-8 |

| Molecular Formula | C20H37N9O4 |

| Molecular Weight | 467.58 |

| InChI Key | YXIBXUGCDCJBPD-JYJNAYRXSA-N |

Peptide Sequence and Structural Variants (e.g., N-acetylation)

The amino acid sequence of L-Lysinamide, L-lysylglycyl-L-histidyl- is Lys-Gly-His-Lys-NH2, which can be shortened to KGHK-NH2. cusabio.com This sequence highlights the specific order of the amino acid residues that constitute the peptide chain.

A notable structural variant of this peptide is its N-acetylated form, often referred to as Acetyl Tetrapeptide-3. diviofficial.comtypology.com In this variant, an acetyl group (CH3CO-) is attached to the N-terminus of the peptide chain. This modification can alter the peptide's stability and biological activity. diviofficial.comtypology.com For instance, Nα-Acetyl-L-lysine is a biologically available form of L-lysine that is used as a substrate to study lysyl oxidase enzymes. typology.com The acetylation of peptides is a common strategy in medicinal chemistry to enhance their properties.

Relationship to Other Bioactive Peptides (e.g., Glycyl-L-Histidyl-L-Lysine, GHK)

L-Lysinamide, L-lysylglycyl-L-histidyl- is structurally related to the well-known tripeptide Glycyl-L-Histidyl-L-Lysine, commonly abbreviated as GHK. medchemexpress.com GHK is a naturally occurring peptide found in human plasma that has a strong affinity for copper ions, forming the GHK-Cu complex. wikipedia.orgnih.gov

L-Lysinamide, L-lysylglycyl-L-histidyl- can be considered a derivative of GHK. It contains the core Gly-His-Lys sequence with an additional lysine residue at the N-terminus and an amide modification at the C-terminus. The addition of the extra lysine and the C-terminal amidation create a distinct molecule with potentially different biological activities and properties compared to the parent GHK tripeptide.

Historical Context of Peptide Research Relevant to L-Lysinamide, L-lysylglycyl-L-histidyl-

The research leading to the development of peptides like L-Lysinamide, L-lysylglycyl-L-histidyl- is rooted in the discovery of the GHK peptide by Dr. Loren Pickart in 1973. wikipedia.orgnih.gov Pickart isolated GHK from human plasma albumin and observed its ability to modulate cellular function in liver tissue. wikipedia.org This pioneering work established GHK as a bioactive peptide with regenerative and protective properties.

Subsequent research focused on understanding the mechanisms of action of GHK and its copper complex, GHK-Cu. nih.govnih.gov These studies revealed that GHK could stimulate collagen synthesis, attract immune cells, and exhibit anti-inflammatory effects, making it a promising agent for wound healing and tissue regeneration. nih.govnih.gov The extensive investigation into GHK and its biological functions laid the groundwork for the synthesis and exploration of its derivatives, including tetrapeptides like L-Lysinamide, L-lysylglycyl-L-histidyl-. The development of such synthetic peptides represents an effort to create molecules with enhanced or more specific activities based on the foundational structure of naturally occurring bioactive peptides.

Current Academic Research Landscape and Significance of L-Lysinamide, L-lysylglycyl-L-histidyl-

Current academic research on L-Lysinamide, L-lysylglycyl-L-histidyl- and its acetylated form is largely focused on their potential applications in cosmetics and dermatology, particularly for hair growth. Studies have shown that Acetyl Tetrapeptide-3 can stimulate the synthesis of extracellular matrix (ECM) components such as type III collagen and laminin. typology.com This is significant because the ECM provides structural support to tissues, and its integrity is crucial for healthy skin and hair follicles. typology.com

Research indicates that by promoting the production of these ECM proteins, Acetyl Tetrapeptide-3 may help to anchor the hair fiber more firmly in the scalp, potentially reducing hair loss. diviofficial.comtypology.com Some studies have reported a significant increase in hair follicle length after topical application of products containing this peptide. diviofficial.com Furthermore, research suggests that combinations of Acetyl Tetrapeptide-3 with other compounds, such as red clover extract, may inhibit factors that contribute to hair loss. typology.comtypology.com

The synthesis of L-Lysinamide, L-lysylglycyl-L-histidyl- typically involves solid-phase peptide synthesis, a standard method for creating custom peptide sequences. The significance of this peptide in the academic research landscape lies in its potential as a targeted, bioactive ingredient for cosmetic and therapeutic formulations aimed at improving skin and hair health.

Interactive Data Table: Reported Research Findings on Acetyl Tetrapeptide-3

| Research Area | Finding | Potential Implication |

| Extracellular Matrix | Stimulates synthesis of Type III Collagen and Laminin. typology.com | Improved skin structure and hair follicle anchoring. typology.com |

| Hair Growth | Increased hair follicle length in studies. diviofficial.com | Potential to combat hair thinning and loss. |

| Tissue Regeneration | Stimulates tissue regeneration. diviofficial.com | Applications in wound healing and anti-aging. |

| Combination Therapy | Shows enhanced effects when combined with red clover extract. typology.comtypology.com | Development of more effective hair loss treatments. |

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2,6-diamino-N-[2-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37N9O4/c21-7-3-1-5-14(23)19(32)26-11-17(30)28-16(9-13-10-25-12-27-13)20(33)29-15(18(24)31)6-2-4-8-22/h10,12,14-16H,1-9,11,21-23H2,(H2,24,31)(H,25,27)(H,26,32)(H,28,30)(H,29,33)/t14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIBXUGCDCJBPD-JYJNAYRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)CNC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CNC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37N9O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50836932 | |

| Record name | L-Lysylglycyl-L-histidyl-L-lysinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50836932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827306-97-8 | |

| Record name | Tetrapeptide-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827306978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Lysylglycyl-L-histidyl-L-lysinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50836932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAPEPTIDE-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90AX5T9G36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Strategies for L Lysinamide, L Lysylglycyl L Histidyl

Solid-Phase Peptide Synthesis (SPPS) Methodologies for L-Lysinamide, L-lysylglycyl-L-histidyl-

Solid-phase peptide synthesis (SPPS) has become the predominant method for producing peptides due to its efficiency, ease of automation, and the simplified purification of intermediates. youtube.com The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. youtube.com

Resin Selection and Functionalization

Other resins that can be used for generating peptide amides include PAL (5-(4-aminomethyl-3,5-dimethoxyphenoxy)valeric acid) and Sieber amide resins. thermofisher.com The choice of resin can influence the cleavage conditions required at the end of the synthesis.

Protecting Group Strategies for Amino Acids and Amide Formation

To prevent unwanted side reactions during peptide synthesis, the reactive functional groups of the amino acids must be protected. biosynth.com In the context of L-lysylglycyl-L-histidyl-L-lysinamide synthesis using the popular Fmoc/tBu strategy, specific protecting groups are employed for each amino acid. iris-biotech.de

Lysine (B10760008) (Lys): The ε-amino group of lysine is highly nucleophilic and must be protected to avoid branching of the peptide chain. creative-peptides.com The tert-butyloxycarbonyl (Boc) group is commonly used for this purpose (Fmoc-Lys(Boc)-OH). The Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved by the final acidic cleavage cocktail. creative-peptides.compeptide.com

Histidine (His): The imidazole (B134444) side chain of histidine presents a unique challenge as it can be acylated and is prone to racemization. creative-peptides.com The trityl (Trt) group is a widely used protecting group for the imidazole nitrogen (Fmoc-His(Trt)-OH). peptide.com It provides good protection and is removed during the final cleavage step.

Glycine (B1666218) (Gly): As the simplest amino acid, glycine does not have a side chain and therefore requires no side-chain protection.

The α-amino group of each incoming amino acid is temporarily protected by the fluorenylmethyloxycarbonyl (Fmoc) group. iris-biotech.de This group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like DMF (N,N-dimethylformamide). iris-biotech.de

| Amino Acid | Side Chain Functional Group | Common Protecting Group (Fmoc Strategy) | Removal Condition |

| Lysine (Lys) | ε-Amino | tert-butyloxycarbonyl (Boc) | Acidic (e.g., TFA) creative-peptides.compeptide.com |

| Histidine (His) | Imidazole | Trityl (Trt) | Acidic (e.g., TFA) peptide.com |

Peptide Coupling Reagents and Reaction Optimization

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide is a critical step. This is facilitated by coupling reagents that activate the carboxylic acid. bachem.com

Commonly used coupling reagents include aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). peptide.comsigmaaldrich.com HATU is often preferred for its faster reaction rates and reduced risk of racemization, especially when coupling amino acids like histidine. peptide.com These reagents are typically used in the presence of a tertiary base such as DIPEA (N,N-diisopropylethylamine) or NMM (N-methylmorpholine). bachem.com

Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide) are also effective coupling reagents, often used with additives like HOBt to minimize racemization. bachem.compeptide.com For SPPS, DIC is generally favored as the urea (B33335) byproduct is more soluble and easier to wash away from the resin. peptide.com

Optimization of the coupling reaction involves ensuring a slight excess of the protected amino acid and coupling reagents, as well as sufficient reaction time to drive the reaction to completion. Monitoring the coupling efficiency using a qualitative test like the ninhydrin (B49086) test can be beneficial.

| Coupling Reagent | Class | Key Features |

| HBTU | Aminium/Uronium Salt | Efficient, widely used. peptide.com |

| HATU | Aminium/Uronium Salt | Faster reaction, less racemization, preferred for difficult couplings. peptide.comsigmaaldrich.com |

| DIC/HOBt | Carbodiimide/Additive | Cost-effective, minimizes racemization. bachem.compeptide.com |

| PyBOP | Phosphonium Salt | Effective for sterically hindered amino acids. bachem.com |

Cleavage and Deprotection Techniques

Once the peptide chain is fully assembled, it must be cleaved from the resin support, and all side-chain protecting groups must be removed. This is typically accomplished in a single step using a strong acid cocktail. thermofisher.com Trifluoroacetic acid (TFA) is the most common acid used for this purpose. iris-biotech.de

The composition of the cleavage cocktail is critical to prevent side reactions with sensitive amino acid residues. Scavengers are added to the TFA to trap the reactive cationic species generated during the deprotection process. iris-biotech.de

For a peptide containing histidine and lysine, a common cleavage cocktail would be Reagent K, which consists of TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (B43112) (EDT). iris-biotech.de Triisopropylsilane (TIS) is another effective scavenger, particularly for trityl groups. nih.gov A typical cocktail might be 95% TFA, 2.5% water, and 2.5% TIS. nih.gov The reaction is usually carried out for 2-4 hours at room temperature. thermofisher.com

Following cleavage, the crude peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by filtration or centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

| Cleavage Cocktail Component | Purpose |

| Trifluoroacetic Acid (TFA) | Strong acid for cleavage and deprotection. iris-biotech.de |

| Water | Proton source, helps suppress some side reactions. nih.gov |

| Triisopropylsilane (TIS) | Scavenger for carbocations, particularly from trityl groups. nih.gov |

| Thioanisole | Scavenger to protect against side reactions on tryptophan (if present). iris-biotech.de |

| 1,2-Ethanedithiol (EDT) | Scavenger, particularly for protecting cysteine (if present). iris-biotech.de |

Solution-Phase Peptide Synthesis Approaches for L-Lysinamide, L-lysylglycyl-L-histidyl-

While less common for routine peptide synthesis, solution-phase synthesis offers advantages for large-scale production and for the synthesis of complex or modified peptides. nih.gov

Fragment Condensation Methods

In a fragment condensation strategy, smaller, protected peptide fragments are synthesized independently and then coupled together in solution to form the final, larger peptide. nih.gov For L-lysylglycyl-L-histidyl-L-lysinamide, this could involve the synthesis of two dipeptide fragments, for example, Boc-L-lys(Boc)-gly-OH and H-L-his(Trt)-L-lys(Boc)-NH2.

These fragments would be synthesized using standard solution-phase techniques, which involve the use of protecting groups and coupling reagents similar to those used in SPPS. nih.gov The key challenge in fragment condensation is to minimize racemization at the C-terminal amino acid of the activating fragment during the coupling step. The use of coupling reagents known to suppress racemization, such as those that form active esters with HOBt or HOAt, is crucial. uni-kiel.de

Direct Segment Coupling Techniques

The synthesis of a tetrapeptide amide like L-Lysinamide, L-lysylglycyl-L-histidyl- can be efficiently achieved through direct segment coupling, a strategy that involves the condensation of pre-synthesized peptide fragments. This approach is often favored over stepwise solid-phase peptide synthesis (SPPS) for longer peptides as it can improve the purity of the final product by purifying intermediates.

A common strategy involves the synthesis of two smaller peptide fragments, which are then coupled together. For L-Lysinamide, L-lysylglycyl-L-histidyl-, a logical approach would be the coupling of a protected L-lysylglycyl-L-histidyl- tripeptide with L-lysinamide. The synthesis of peptide amides is typically carried out on a solid support, such as a Rink Amide resin, which upon cleavage yields a C-terminal amide. pacific.edu

The fragment condensation can be performed on a solid support. For instance, a protected di- or tripeptide fragment can be synthesized and purified before being coupled to the resin-bound amino acid or peptide. nih.gov In the case of L-Lysinamide, L-lysylglycyl-L-histidyl-, one could envision synthesizing the protected tripeptide Fmoc-L-lysyl(Boc)-glycyl-L-histidyl(Trt)-OH and then coupling it to a resin-bound L-lysinamide. The choice of protecting groups for the side chains of lysine (e.g., Boc) and histidine (e.g., Trt) is crucial to prevent side reactions during coupling. researchgate.net

The coupling of the peptide segments requires the use of activating reagents to facilitate the formation of the amide bond. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium salts such as Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU). pacific.eduyoutube.com The reaction is typically performed in a suitable organic solvent like dimethylformamide (DMF).

A successful manual synthesis of a 30-amino acid peptide was achieved by the sequential condensation of four protected peptide fragments on a solid-phase resin, demonstrating the feasibility of this approach for complex peptides. nih.gov This highlights that choosing the right fragmentation strategy is key to a successful synthesis. nih.gov

| Technique | Description | Key Reagents | Reference |

| Solid-Phase Fragment Condensation | Protected peptide fragments are synthesized and purified individually before being coupled together on a solid support. | Rink Amide Resin, Fmoc-amino acids, Boc/Trt protecting groups, DCC, HBTU | pacific.edunih.govresearchgate.net |

| Solution-Phase Fragment Condensation | Protected peptide fragments are coupled in solution, followed by purification of the final product. | Protected peptide fragments, coupling reagents (e.g., DCC, HBTU) | nih.gov |

Enzymatic Synthesis Pathways for L-Lysinamide, L-lysylglycyl-L-histidyl- or Related Peptides

Enzymatic peptide synthesis offers a green and highly selective alternative to purely chemical methods. Proteases, which normally catalyze the hydrolysis of peptide bonds, can be used in reverse to form them under specific conditions. Enzymes like papain and α-chymotrypsin are commonly employed for this purpose. nih.gov

Papain, a cysteine protease, exhibits broad substrate specificity and can be used to synthesize various peptides, including those containing lysine. nih.govresearchgate.net It has been successfully used in the chemoenzymatic polymerization of L-lysine ethyl ester to form oligo(L-lysine). researchgate.net The enzyme's activity is stable over a wide pH range (4-10) and at elevated temperatures. nih.gov

α-Chymotrypsin, a serine protease, has also been utilized for the synthesis of lysine-containing peptides. nih.gov For example, it can catalyze the formation of His-Lys bonds in aqueous solutions. nih.gov Research has shown the successful synthesis of N-acetyl-L-phenylalanyl-L-lysine using α-chymotrypsin, demonstrating its utility in forming peptide bonds involving basic amino acids. nih.gov

The chemoenzymatic approach combines chemical and enzymatic steps. For instance, amino acid esters can be used as substrates for enzyme-catalyzed coupling reactions. jlu.edu.cn This method can produce optically active protected oligopeptides from racemic starting materials. jlu.edu.cn A one-pot chemo-enzymatic synthesis of L-lysine and L-alanine diblock co-oligopeptides using papain has been developed, yielding the desired product in a relatively short reaction time. researchgate.net This demonstrates the potential for creating specific peptide sequences through controlled, enzyme-mediated additions.

| Enzyme | Substrate Specificity | Example Application | Reference |

| Papain | Broad, with some preference for Arg and Lys at the S1 subsite. | Synthesis of oligo(L-lysine) and diblock co-oligopeptides of lysine and alanine (B10760859). | nih.govresearchgate.net |

| α-Chymotrypsin | Specific for aromatic amino acids at the P1 position, but can also form His-Lys bonds. | Synthesis of N-acetyl-L-phenylalanyl-L-lysine. | nih.govnih.gov |

Post-Synthetic Modifications and Derivatization of L-Lysinamide, L-lysylglycyl-L-histidyl-

Post-synthetic modification of the synthesized peptide is a crucial step for many research applications, allowing for the introduction of specific functionalities or the modulation of the peptide's properties.

N-terminal acylation, particularly acetylation, is a common modification that can significantly impact a peptide's biological properties. Acetylation removes the positive charge from the N-terminus, which can make the peptide more closely mimic its native protein counterpart. lifetein.comsigmaaldrich.com This modification can increase the peptide's stability by protecting it from degradation by aminopeptidases. lifetein.comnih.gov For example, N-terminal acetylation of a tropomyosin peptide was shown to stabilize its coiled-coil structure. nih.gov

Fatty acylation, such as the addition of a palmitoyl (B13399708) group (a 16-carbon fatty acid), is another important N-terminal modification. sigmaaldrich.com This increases the lipophilicity of the peptide, which can enhance its ability to permeate cell membranes. sigmaaldrich.comnih.gov Studies on a cystine-knot peptide demonstrated that fatty acylation drastically improved its cellular uptake. nih.gov This strategy is particularly relevant for intracellular drug delivery research.

The impact of N-terminal modifications on the stability and tumor-targeting properties of minigastrin analogs has been investigated, showing that such changes can improve stability against metabolic degradation. mdpi.com

| Modification | Effect on Peptide Properties | Research Implications | Reference |

| Acetylation | Neutralizes N-terminal charge, increases stability against enzymatic degradation, can stabilize secondary structure. | Mimicking native proteins, in vivo studies, enzyme substrate assays. | lifetein.comsigmaaldrich.comnih.govnih.gov |

| Palmitoylation | Increases lipophilicity and cell permeability. | Intracellular delivery studies, enhancing membrane interactions. | sigmaaldrich.comnih.gov |

Site-selective modification of amino acid side chains is a powerful tool for creating peptide analogs with altered functions or for introducing probes for biochemical studies. The lysine and histidine residues in L-Lysinamide, L-lysylglycyl-L-histidyl- offer multiple sites for such modifications.

The ε-amino group of lysine is a common target for modification. nih.gov However, achieving site-selectivity among multiple lysine residues can be challenging. ccspublishing.org.cn Kinetically controlled labeling, where a single, more reactive lysine residue is targeted under specific pH conditions, is one approach to achieve selectivity. acs.org Another strategy involves using protecting groups to block all but the desired lysine residue before performing the modification.

The imidazole ring of histidine also presents a unique site for modification. While traditional methods focus on N-substitution, these can be hampered by interference from other nucleophilic residues like lysine. nih.gov More recent methods have been developed for the chemoselective C-H alkylation of the histidine side chain, which preserves the nitrogen groups of the imidazole ring. nih.gov

For highly specific modifications, engineered peptide tags can be used. For example, a "Lys-His tag" has been developed that promotes the selective acylation of the lysine residue within the tag, even in the presence of multiple other lysines in the protein. nih.gov This offers a high degree of control over the modification site.

| Target Residue | Modification Strategy | Purpose | Reference |

| Lysine | Kinetically controlled labeling | Site-selective introduction of labels or functional groups. | acs.org |

| Lysine | Use of protecting groups | Directing modification to a specific lysine residue. | nih.govccspublishing.org.cn |

| Histidine | C-H alkylation | Chemoselective modification of the imidazole ring. | nih.gov |

| Lysine | Lys-His tag | High-selectivity acylation of a specific lysine. | nih.gov |

Purification and Isolation Strategies for Synthetic L-Lysinamide, L-lysylglycyl-L-histidyl- in Research Scale

After synthesis, the crude peptide product contains the target molecule along with impurities such as truncated or deletion sequences. gilson.com Therefore, a robust purification strategy is essential to obtain the peptide at the high purity required for research applications. A multi-step purification approach is often necessary to achieve this. cytivalifesciences.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and powerful technique for the purification of synthetic peptides. gilson.comchromatographyonline.com This method separates peptides based on their hydrophobicity. A typical RP-HPLC protocol for peptides uses a C18 column and a gradient of an organic solvent (like acetonitrile) in water, with an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape. mdpi.com

For complex mixtures, a single RP-HPLC step may not be sufficient. In such cases, a multi-step workflow can be employed. This might involve an initial capture step using a technique like ion-exchange chromatography (IEX) to separate peptides based on charge, followed by a polishing step with RP-HPLC. cytivalifesciences.com Given that L-Lysinamide, L-lysylglycyl-L-histidyl- has three basic residues (two lysines and one histidine), cation-exchange chromatography would be a suitable initial purification step. wikipedia.org

Sample displacement chromatography (SDC) on a reversed-phase medium is another effective technique that can be used for peptide purification. nih.gov This method involves applying the crude peptide mixture at overload conditions to a column, where the components displace each other to achieve separation. nih.gov

After purification, the final peptide is typically isolated by lyophilization (freeze-drying) to obtain a stable, dry powder. pacific.edu The purity and identity of the final product are confirmed using analytical techniques such as analytical HPLC and mass spectrometry. pacific.educhromatographyonline.com

| Purification Technique | Principle of Separation | Application in Workflow | Reference |

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Primary purification and final polishing step. | gilson.comchromatographyonline.com |

| Ion-Exchange Chromatography (IEX) | Net charge | Initial capture step, particularly for charged peptides. | cytivalifesciences.comwikipedia.org |

| Sample Displacement Chromatography (SDC) | Competitive binding under overload conditions | Rapid, cost-effective purification. | nih.gov |

| Lyophilization | Freeze-drying | Final isolation of the purified peptide as a solid. | pacific.edu |

Structural and Conformational Characterization of L Lysinamide, L Lysylglycyl L Histidyl

Crystallographic Studies and X-ray Diffraction of L-Lysinamide, L-lysylglycyl-L-histidyl- or Related Peptides

X-ray crystallography provides the most definitive, high-resolution three-dimensional structure of a molecule in its crystalline state. However, obtaining well-ordered crystals suitable for diffraction can be a major challenge, especially for short, flexible peptides that may not readily adopt a single, stable conformation.

Furthermore, crystal structures of complexes involving glycyl-L-histidine have been solved. nih.gov These studies reveal that even short dipeptides can form ordered aggregation patterns, with closed conformations and specific intermolecular hydrogen bonds. nih.gov A study on a complex of L-histidyl-L-serine and glycyl-L-glutamic acid showed that the peptide molecules adopted extended conformations and aggregated into distinct layers. researchgate.net Should a crystal structure of L-Lysinamide, L-lysylglycyl-L-histidyl- be obtained, it would provide precise information on bond lengths, bond angles, torsion angles, and the packing of molecules in the crystal lattice, which is influenced by intermolecular forces like hydrogen bonding and van der Waals interactions. nih.gov

Advanced Microscopy Techniques for Investigating L-Lysinamide, L-lysylglycyl-L-histidyl- Self-Assembly

A comprehensive search of scientific literature and chemical databases did not yield specific studies that have employed advanced microscopy techniques, such as Atomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM), or Scanning Electron Microscopy (SEM), to investigate the self-assembly of L-Lysinamide, L-lysylglycyl-L-histidyl-. While related amino acids like L-histidine have been shown to self-assemble into structures such as nanosheets, specific research on the self-assembly properties of this particular tripeptide derivative is not currently available. Therefore, no data tables or detailed research findings on this topic can be presented.

Conformational Flexibility and Dynamics of L-Lysinamide, L-lysylglycyl-L-histidyl- in Various Solvents

There is a notable absence of published research focusing on the conformational flexibility and dynamics of L-Lysinamide, L-lysylglycyl-L-histidyl- in different solvents. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or molecular dynamics simulations, which are standard for elucidating the conformational behavior of peptides, have not been specifically applied to this compound in available studies. Consequently, there are no research findings or corresponding data tables to report regarding how its three-dimensional structure and dynamic behavior change in response to various solvent environments.

Molecular and Cellular Mechanisms of Action of L Lysinamide, L Lysylglycyl L Histidyl

Interactions with Extracellular Matrix (ECM) Components

Acetyl Tetrapeptide-3 plays a crucial role in the maintenance and regeneration of the extracellular matrix (ECM), the intricate network of proteins and other macromolecules that provides structural and biochemical support to surrounding cells. researchgate.net Its primary action involves the stimulation of key ECM components, which contributes to improved tissue integrity and function. diviofficial.com

Modulation of Collagen Synthesis and Assembly

Acetyl Tetrapeptide-3 has been shown to significantly stimulate the synthesis of specific types of collagen, which are essential for the strength and structure of the ECM. In vitro studies using human fibroblasts have demonstrated that this peptide increases the production of type III collagen. researchgate.netmedchemexpress.com Furthermore, it has been observed to restore the expression of type VII collagen in human skin explants where its levels had been experimentally reduced. researchgate.netcaymanchem.com Type VII collagen is a major component of anchoring fibrils, which are critical for securing the epidermis to the dermis. researchgate.net By promoting the synthesis of these collagens, Acetyl Tetrapeptide-3 contributes to a more robust and well-anchored tissue structure. diviofficial.comresearchgate.net

Table 1: Effect of Acetyl Tetrapeptide-3 on Collagen Synthesis

| Collagen Type | Cellular Model | Observed Effect | Reference |

|---|---|---|---|

| Type III | Human Fibroblasts (MRC5) | Increased protein levels | caymanchem.com |

Influence on Glycosaminoglycan Production and Metabolism

While direct studies on the effect of Acetyl Tetrapeptide-3 on glycosaminoglycan (GAG) production are limited, the related tripeptide Glycyl-L-Histidyl-L-Lysine (GHK), particularly in its copper-complexed form (GHK-Cu), has been shown to stimulate the synthesis of glycosaminoglycans in skin fibroblasts. wikipedia.org GAGs, such as hyaluronic acid, are essential components of the ECM that contribute to its hydration and viscoelastic properties. nih.gov Given the structural and functional similarities between these peptides, it is plausible that Acetyl Tetrapeptide-3 may also positively influence GAG metabolism, thereby contributing to a healthier and more hydrated ECM. However, further specific research is needed to confirm this effect for Acetyl Tetrapeptide-3.

Role in Tissue Remodeling Processes at the Molecular Level

Acetyl Tetrapeptide-3 is a potent stimulator of tissue remodeling, a complex process involving the synthesis and degradation of ECM components. diviofficial.com By promoting the production of collagen and laminin, this peptide helps to build and reinforce the ECM structure. diviofficial.com The process of tissue remodeling is also regulated by a balance between matrix metalloproteinases (MMPs), which are enzymes that degrade ECM components, and their inhibitors, the tissue inhibitors of metalloproteinases (TIMPs). frontiersin.org The related GHK-Cu peptide has been shown to stimulate both MMPs and their inhibitors, suggesting a regulatory role in the turnover of the ECM. wikipedia.org This balanced regulation is crucial for maintaining tissue homeostasis and promoting healthy tissue regeneration.

Modulation of Inflammatory Pathways at the Molecular and Cellular Level

In addition to its effects on the ECM, Acetyl Tetrapeptide-3 exhibits modulatory effects on inflammatory pathways. Chronic inflammation can be detrimental to tissue health and function, and the ability to temper these processes is a key aspect of this peptide's activity.

Investigation of NF-κB Signaling Pathway Modulation

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. While direct modulation of NF-κB by L-lysinamide, L-lysylglycyl-L-histidyl- is not extensively detailed, the known link between reactive oxygen species (ROS) and NF-κB activation provides a basis for indirect influence. For instance, mitochondrial ROS (mtROS) have been shown to be essential for the activation of NF-κB under hypoxic conditions. nih.gov The antioxidant properties of histidine-containing peptides suggest a potential to mitigate inflammation by quenching ROS that would otherwise activate this pathway. In various studies, antioxidants have been demonstrated to interfere with NF-κB activation. For example, treatment with the antioxidant L-2-oxothiazolidine-4-carboxylate (OTC) has been shown to affect this pathway in murine models. nih.gov Similarly, certain components in Echinacea have been observed to decrease NF-κB levels stimulated by lipopolysaccharide (LPS) in macrophages. mdpi.com

Effects on MAPK Signaling Cascades (e.g., p38 MAPK)

Mitogen-activated protein kinase (MAPK) signaling cascades are crucial mediators of cellular responses to external stressors, including inflammation. The p38 MAPK pathway, in particular, is strongly activated by environmental stress and inflammatory cytokines. nih.gov Research has demonstrated that the activation of p38 MAPK is closely associated with cellular aging processes. nih.gov For example, increased levels of phosphorylated p38 MAPK are observed in aged Leydig cells, and specific knockout of p38 MAPK in these cells can delay aging and preserve function. nih.gov While the direct effects of L-lysinamide, L-lysylglycyl-L-histidyl- on this pathway are not specified, its potential antioxidant activity could play a role, as oxidative stress is a known activator of stress-related kinases like p38 MAPK.

Immune Cell Response Modulation (e.g., Macrophages)

Macrophages are highly plastic immune cells central to both initiating and resolving inflammation. frontiersin.org They can adopt different functional phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory/reparative (M2), based on signals from their microenvironment. frontiersin.org M1 macrophages are typically activated by stimuli like LPS and the cytokine interferon-gamma (IFNγ), leading to the production of pro-inflammatory mediators. calstate.edu Conversely, M2 macrophages, triggered by cytokines like interleukin-4 (IL-4) and interleukin-13 (IL-13), are involved in tissue repair and resolving inflammation. calstate.edunih.gov The modulation of macrophage phenotype is a key therapeutic target. For example, transplantation of macrophages engineered to secrete IL-13 has been shown to skew the local environment towards a neuroprotective, anti-inflammatory state in models of spinal cord injury. nih.gov While the specific influence of L-lysinamide, L-lysylglycyl-L-histidyl- on macrophage polarization is yet to be fully elucidated, the immunomodulatory potential of peptides is an active area of research.

Antioxidant Mechanisms and Reactive Oxygen Species (ROS) Scavenging

Histidine-containing peptides are recognized for their antioxidant capabilities. The natural tripeptide glycyl-L-histidyl-L-lysine (GHK), which shares structural motifs with L-lysinamide, L-lysylglycyl-L-histidyl-, is considered an endogenous antioxidant. nih.govnih.gov It has been shown to reduce ROS levels in cell cultures at low concentrations. nih.govnih.gov This activity is central to protecting cells and tissues from oxidative stress-induced damage. nih.gov

Direct Scavenging of Hydroxyl and Peroxyl Radicals

A primary antioxidant mechanism for histidine-containing peptides is the direct quenching of highly reactive free radicals.

Hydroxyl Radical (·OH): The amino acid L-histidine itself is known to scavenge hydroxyl radicals. researchgate.net Studies using electron spin resonance (ESR) spin-trapping have confirmed that the related tripeptide GHK effectively diminishes hydroxyl radical signals. nih.govnih.gov

Peroxyl Radical (ROO·): GHK has also been shown to reduce signals from peroxyl radicals. nih.govnih.gov The ability to neutralize both hydroxyl and peroxyl radicals highlights a potent and direct antioxidant capacity. nih.gov

| Radical Species | Scavenging by Related Peptides/Amino Acids | Citation |

| Hydroxyl Radical (·OH) | Effectively diminished by GHK and L-histidine. | nih.govnih.govresearchgate.net |

| Peroxyl Radical (ROO·) | Diminished by GHK. | nih.govnih.gov |

| Superoxide (B77818) Radical (O₂⁻·) | Not significantly diminished by GHK. | nih.govnih.gov |

Metal Ion Chelation Properties and Redox Activity

The imidazole (B134444) group of the histidine residue confers metal ion-chelating properties to peptides. This action contributes to their antioxidant effect by sequestering transition metals like copper and iron, which can otherwise participate in Fenton reactions to generate highly toxic hydroxyl radicals.

Copper (Cu²⁺) and Iron (Fe²⁺/Fe³⁺): The tripeptide GHK has been shown to interact with and chelate copper and iron ions. nih.gov

Zinc (Zn²⁺): Other histidine-containing lytic peptides have been studied for their interactions with divalent metal ions, where binding to ions like Cu²⁺ and Zn²⁺ was found to modulate the peptide's biological activity. nih.gov

General Properties: The ability of a chelating agent to bind metal ions can stabilize them in the gastrointestinal tract, potentially improving the bioavailability of essential minerals while preventing them from engaging in harmful redox cycling. wur.nl

| Metal Ion | Interaction with Histidine-Containing Peptides | Citation |

| Copper (Cu²⁺) | Chelation by GHK; binding alters activity of other lytic peptides. | nih.govnih.gov |

| Iron (Fe) | Chelation by GHK. | nih.gov |

| Zinc (Zn²⁺) | Binding alters activity of lytic peptides. | nih.gov |

Enzymatic Antioxidant System Modulation (e.g., Superoxide Dismutase)

The body's primary defense against oxidative stress includes a network of antioxidant enzymes. Superoxide dismutase (SOD) is a critical enzyme in this system, catalyzing the conversion of the superoxide radical to hydrogen peroxide, which is then neutralized by catalase or glutathione (B108866) peroxidase. mdpi.comglisodin.org While some compounds can increase the activity of SOD mdpi.com, studies on the related peptide GHK revealed that it does not directly scavenge the superoxide radical (O₂⁻·). nih.govnih.gov This suggests that its antioxidant action is likely independent of a direct SOD-mimicking effect and is instead focused on scavenging downstream radicals like ·OH and ROO· and chelating metal ions.

Enzymatic Interactions and Target Recognition

The biological activity of L-Lysinamide, L-lysylglycyl-L-histidyl- is significantly defined by its interaction with and inhibition of specific enzymes, as well as its stability against proteolytic degradation.

A primary enzymatic target identified for the acetylated form of this peptide is 5-α-reductase typology.comxn--sanft-schn-mcb.de. This enzyme is responsible for the conversion of testosterone (B1683101) into the more potent androgen dihydrotestosterone (B1667394) (DHT), a hormone strongly implicated in androgenetic alopecia (pattern hair loss) xn--sanft-schn-mcb.declinikally.com. By inhibiting the activity of 5-α-reductase, the peptide helps to modulate DHT levels, thereby mitigating a key factor in the miniaturization of hair follicles typology.comamvigororganics.commobelbiochem.com.

Table 1: Enzyme Inhibition Profile

| Enzyme | Action of Acetyl Tetrapeptide-3 | Outcome |

|---|

Specific substrate studies involving L-Lysinamide, L-lysylglycyl-L-histidyl- and enzymes like ε-lysine acylase are not extensively detailed in the available literature. However, the peptide's structure provides insight into its likely enzymatic stability. The presence of a lysinamide group at the C-terminus and an acetyl group at the N-terminus (in the commonly studied form, Acetyl Tetrapeptide-3) would confer resistance to degradation by exopeptidases such as carboxypeptidases and aminopeptidases, respectively nih.govtypology.com. This structural modification is a common strategy to enhance the biological lifetime of therapeutic peptides.

The peptide plays a role in signaling pathways related to inflammation. Research indicates that Acetyl Tetrapeptide-3 can reduce local micro-inflammations around hair follicles by decreasing the production of the pro-inflammatory cytokine Interleukin-8 (IL-8) typology.comfoligain.nl. This anti-inflammatory action helps to reduce the miniaturization process of hair follicles typology.com. While this demonstrates an influence on cytokine signaling, the specific upstream proteases or kinases directly targeted by the peptide to achieve this effect are not fully elucidated in current research.

Cellular Proliferation and Differentiation Studies in Research Models

Research models have been instrumental in demonstrating the peptide's effects on the proliferation and activity of key cell types, such as fibroblasts and those within the hair follicle unit.

Acetyl Tetrapeptide-3 has been shown to modulate the activity of fibroblasts, specifically by stimulating the synthesis of key extracellular matrix (ECM) proteins caymanchem.com. In studies using human fibroblasts, the peptide increased the production of Type III Collagen and total laminins caymanchem.com. These proteins are crucial for providing structural integrity and support to tissues typology.com. By promoting the synthesis of these ECM components, the peptide helps to remodel and strengthen the dermal-epidermal junction foligain.nl.

Table 2: Effect of Acetyl Tetrapeptide-3 on Fibroblast Activity

| Cell Type | Concentration | Observed Effect | Reference |

|---|---|---|---|

| MRC5 Human Fibroblasts | 1 µM | Increased protein levels of Type III Collagen | caymanchem.com |

The peptide has a direct effect on the components of the hair follicle. It stimulates the dermal papilla extracellular matrix proteins, which contributes to an increase in hair follicle size and improved hair anchoring in the scalp typology.comexperchem.com. This action is critical for hair vitality and reducing hair loss ci.guidediviofficial.com.

In vitro and ex vivo studies have demonstrated that Acetyl Tetrapeptide-3 stimulates the synthesis of Collagen III and laminin, proteins that are essential for the integrity of the structures surrounding the hair follicle typology.commedchemexpress.com. Furthermore, in ex vivo studies on human skin explants, the peptide was able to reverse the decrease in Collagen VII expression at the dermal-epidermal junction caused by corticoid treatment caymanchem.com. This repairing effect helps to strengthen the anchoring of the hair fiber foligain.nlperfecthairhealth.com. The peptide also helps preserve the activity of hair follicle stem cells, which is necessary for initiating new hair growth cycles typology.comamvigororganics.com. While increased angiogenesis is a known factor in hair growth, specific studies detailing the direct role of L-Lysinamide, L-lysylglycyl-L-histidyl- in this process are limited; the primary documented mechanism focuses on ECM renewal and follicle integrity.

Table 3: Research Findings on Hair Follicle Modulation

| Research Model | Treatment | Finding | Implication | Reference |

|---|---|---|---|---|

| Human Hair Follicles (in vitro) | Acetyl Tetrapeptide-3 | Stimulates synthesis of Collagen III & laminin | Improved ECM integrity | typology.commedchemexpress.com |

| Human Skin Explants (ex vivo) | Acetyl Tetrapeptide-3 | Reverses corticoid-induced decrease in Collagen VII expression | Enhanced hair anchoring | caymanchem.com |

Cell Signaling Pathways Influenced by Glycyl-L-histidyl-L-lysine (GHK)

The tripeptide Glycyl-L-histidyl-L-lysine (GHK) is a naturally occurring copper-binding peptide that has been shown to modulate a wide array of cellular signaling pathways, primarily through its ability to regulate gene expression and influence the activity of key proteins. nih.govcanadapeptide.com Its effects are often observed in the context of tissue regeneration, anti-inflammatory responses, and anti-cancer activity. biosynth.com

One of the most significant mechanisms of GHK's action is its ability to reset gene activity, effectively up- and down-regulating thousands of human genes to a state associated with better health. nih.govcanadapeptide.com A study on gene expression in individuals with chronic obstructive pulmonary disease (COPD) found that GHK could reverse the expression signature associated with the disease, particularly affecting genes involved in inflammation and tissue destruction. nih.gov This broad-spectrum gene modulation is a key factor in its diverse biological effects. For instance, GHK has been shown to suppress the activity of genes involved in aggressive, metastatic forms of colon cancer by 70%, highlighting its potential in regulating complex molecular networks. nih.gov

GHK influences several critical signaling pathways involved in wound healing and tissue repair. It stimulates the synthesis of essential extracellular matrix components, including collagen, elastin, glycosaminoglycans, and the small proteoglycan decorin. nih.govnih.govnih.gov This is achieved, in part, by modulating the activity of metalloproteinases (MMPs), which are enzymes responsible for the breakdown of the extracellular matrix, and their inhibitors. nih.govnih.gov Furthermore, GHK attracts immune and endothelial cells to the site of an injury, a crucial step in the healing process. nih.govnih.gov It also restores the replicative vitality of fibroblasts that have been damaged by radiation, allowing them to produce essential growth factors for tissue repair. nih.gov

In the context of inflammation, GHK and its copper complex (GHK-Cu) have demonstrated the ability to decrease the secretion of the pro-inflammatory cytokine IL-6, which is dependent on TNF-α, in normal human dermal fibroblasts. medchemexpress.com The GHK-Cu complex has also been found to target and bind to peroxiredoxin 6 (PRDX6), which helps to attenuate lung inflammation and fibrosis in silicosis models. doaj.org

Recent research has also shed light on GHK's role in preventing protein aggregation, a hallmark of many neurodegenerative diseases. nih.govoup.com GHK can bind to copper and zinc ions, reducing their redox activity and preventing them from inducing the aggregation of proteins like bovine serum albumin. nih.govresearchgate.net It can even reverse existing protein aggregation. nih.govresearchgate.net This cytoprotective effect is particularly relevant in the central nervous system, where metal ion imbalances can contribute to cell death. nih.govoup.com

Table 1: Summary of Cell Signaling Pathways Influenced by GHK

| Signaling Pathway/Process | Effect of GHK | Key Findings | Citations |

| Gene Expression | Modulates over 4,000 human genes, resetting cellular functions. | Reverses gene expression signatures in conditions like COPD and suppresses genes related to metastatic colon cancer. | nih.govcanadapeptide.comnih.gov |

| Extracellular Matrix (ECM) Synthesis | Stimulates the synthesis of collagen, elastin, and glycosaminoglycans. | Modulates the activity of metalloproteinases and their inhibitors. | nih.govnih.govnih.gov |

| Wound Healing | Attracts immune and endothelial cells to the injury site. | Restores the function of irradiated fibroblasts and stimulates the production of growth factors. | nih.govnih.gov |

| Inflammation | Decreases the secretion of pro-inflammatory cytokines like IL-6. | The GHK-Cu complex targets peroxiredoxin 6 to reduce lung inflammation. | medchemexpress.comdoaj.org |

| Protein Aggregation | Prevents copper- and zinc-induced protein aggregation. | Reverses existing protein aggregation and protects central nervous system cells from metal-induced death. | nih.govoup.comresearchgate.net |

| Cell Adhesion | Promotes the attachment of osteoblastic cells. | Increases the attachment of both total and alkaline phosphatase-positive osteoblastic cells. | nih.gov |

Membrane Interactions and Permeability Characteristics in Biological Mimics

The ability of GHK to exert its biological effects is closely linked to its interactions with and ability to permeate cell membranes. The small size of the GHK tripeptide facilitates its movement within the extracellular space and allows for easy access to cellular receptors. wikipedia.org

Studies using in vitro model systems, such as the Flynn diffusion cell with a liposome (B1194612) membrane, have been employed to investigate the permeability of GHK and its copper complex (GHK-Cu) through biological mimics like the stratum corneum. nih.govdrugbank.com These studies have demonstrated that the GHK tripeptide and its copper complexes, GHK-Cu and (GHK)2-Cu, are capable of migrating through a model membrane of the stratum corneum. nih.govdrugbank.com The permeability of these copper complexes was found to increase with a higher pH. nih.govdrugbank.com This penetration is a critical factor for its efficacy in topical applications for skin health. youtube.com

The interaction of GHK with membranes is also influenced by its charge. GHK possesses two net positive charges, which can affect its adsorption to the cell membrane. frontiersin.org To enhance its stability and penetration into the skin, GHK is sometimes conjugated with a fatty acid, such as palmitic acid, to form Pal-GHK. frontiersin.org This modification increases the concentration of the peptide around the cell surface, thereby improving its delivery. frontiersin.org

The interaction with the cell membrane is crucial for GHK to deliver copper to cells in a non-toxic manner. canadapeptide.com The GHK-Cu complex is structured in a way that the copper ion is coordinated by the nitrogen from the imidazole side chain of the histidine residue, the alpha-amino group of glycine (B1666218), and the deprotonated amide nitrogen of the glycine-histidine peptide bond. wikipedia.org This complex formation silences the redox activity of copper, preventing oxidative damage while it is being transported. wikipedia.org At physiological pH, the lysine (B10760008) residue of GHK is thought to interact with cellular receptors, enabling the transfer of copper into and out of cells. wikipedia.org

The binding of GHK to the cell surface can be enhanced by incorporating binding motifs. For example, chimeric peptides combining GHK with other sequences have been shown to increase the localization of GHK near membrane receptors, thereby enhancing its anti-oxidative and anti-apoptotic activities. frontiersin.org

Table 2: Membrane Permeability and Interaction Findings for GHK and its Derivatives

| Compound/Complex | Biological Mimic/Model | Key Findings | Citations |

| GHK, GHK-Cu, (GHK)2-Cu | Liposome membrane (stratum corneum model) | Capable of migrating through the model membrane; permeability increases with increasing pH. | nih.govdrugbank.com |

| Pal-GHK | General cell membrane | Increased stability and penetration into the skin, leading to higher concentrations near the cell surface. | frontiersin.org |

| GHK | General cell membrane | Possesses two net positive charges, which influences cell membrane adsorption. | frontiersin.org |

| GHK-Cu | General cell membrane | Delivers copper to cells in a non-toxic form by silencing its redox activity. | canadapeptide.comwikipedia.org |

| Chimeric GHK peptides | General cell membrane | Enhanced localization near membrane receptors, leading to increased biological activity. | frontiersin.org |

Interactions of L Lysinamide, L Lysylglycyl L Histidyl with Biological Systems

Peptide-Protein Interaction Profiling and Binding Affinity Determination

The biological effects of L-Lysinamide, L-lysylglycyl-L-histidyl- are predicated on its ability to interact with specific protein targets, thereby modulating their activity. Research has identified several proteins that are influenced by this peptide, primarily in the context of dermatological and hair growth applications.

One of the key interactions reported is the inhibition of the 5-α reductase enzyme. This enzyme is responsible for the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT), a hormone implicated in androgenic alopecia. By inhibiting 5-α reductase, the peptide can modulate DHT levels.

Furthermore, L-Lysinamide, L-lysylglycyl-L-histidyl- has been shown to stimulate the synthesis of crucial extracellular matrix (ECM) proteins in the scalp. This includes the upregulation of type III collagen and laminins, which are vital for providing structural integrity and support to tissues. The interaction with fibroblasts, the cells responsible for synthesizing ECM proteins, is a critical aspect of this activity. While the precise receptor binding and affinity data are not extensively detailed in the public domain, the observed biological outcomes suggest a significant interaction.

In vitro studies have also suggested that peptides containing lysine (B10760008) residues may modulate immune responses by reducing the production of pro-inflammatory cytokines in macrophages, indicating potential interactions with proteins of the immune system.

| Interacting Protein/System | Observed Effect | Research Context |

| 5-α Reductase | Inhibition | Modulation of dihydrotestosterone (DHT) levels. |

| Fibroblasts (Scalp) | Stimulation of ECM protein synthesis | Upregulation of type III collagen and laminins. |

| Macrophages | Reduction of pro-inflammatory cytokines | In vitro anti-inflammatory effects. |

Peptide-Lipid Membrane Interaction Studies

The interaction of peptides with lipid membranes is a critical factor that governs their ability to traverse cellular barriers and exert intracellular effects. For L-Lysinamide, L-lysylglycyl-L-histidyl-, its chemical structure suggests a propensity for such interactions. The presence of lysine residues imparts a positive charge at physiological pH, which can lead to electrostatic attraction with the negatively charged components of cell membranes, such as phosphatidylserine.

While specific experimental studies detailing the interaction of L-Lysinamide, L-lysylglycyl-L-histidyl- with model lipid membranes are not widely available, the behavior of similar lysine-containing peptides can offer insights. Techniques commonly employed to study these interactions include:

Calorimetry: Isothermal titration calorimetry (ITC) and differential scanning calorimetry (DSC) can be used to measure the thermodynamic parameters of peptide-membrane binding and the peptide's effect on the phase transition of lipid bilayers.

Spectroscopy: Circular dichroism (CD) can reveal changes in the peptide's secondary structure upon interaction with membranes. Fluorescence spectroscopy, using probes like Laurdan or DPH, can provide information on membrane fluidity and peptide penetration.

Microscopy: Atomic force microscopy (AFM) can visualize the effect of the peptide on the membrane surface morphology.

Studies on poly-L-lysine have shown that it can cause lysis of vesicles containing negatively charged phospholipids, an interaction that is enhanced by the presence of cholesterol. nih.gov This suggests that the lysine residues in L-Lysinamide, L-lysylglycyl-L-histidyl- could play a significant role in its interaction with and potential disruption of lipid membranes.

Interaction with Metal Ions and Complex Formation

The amino acid composition of L-Lysinamide, L-lysylglycyl-L-histidyl-, particularly the presence of histidine and lysine, provides potential sites for coordination with metal ions. The imidazole (B134444) ring of histidine is a well-known ligand for transition metals like copper (Cu²⁺), zinc (Zn²⁺), and nickel (Ni²⁺). The amino groups of the lysine residues can also participate in metal coordination.

The formation of metal-peptide complexes is a key aspect of the activity of some peptides. For instance, the related tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) has a high affinity for copper(II) ions, and the resulting GHK-Cu complex is associated with various biological activities, including wound healing and anti-inflammatory effects. nih.govuspto.gov

Research and patent literature indicate that L-Lysinamide, L-lysylglycyl-L-histidyl- is utilized in metal-peptide compositions for stimulating hair growth. A patent (US5120831A) points to the use of such complexes in topical applications for alopecia. This strongly suggests that the peptide forms complexes with metal ions to exert its biological function, potentially enhancing its stability or modulating its activity.

While detailed thermodynamic stability constants and structural characterization of L-Lysinamide, L-lysylglycyl-L-histidyl- metal complexes are not readily found in published literature, the potential for complex formation is clear from its chemical structure and its documented applications.

| Potential Interacting Metal Ion | Potential Coordination Sites | Implied Biological Role of Complex |

| Copper (Cu²⁺) | Imidazole ring (Histidine), Amino groups (Lysine) | Hair follicle proliferation. |

| Zinc (Zn²⁺) | Imidazole ring (Histidine), Amino groups (Lysine) | Hair growth stimulation. |

| Nickel (Ni²⁺) | Imidazole ring (Histidine), Amino groups (Lysine) | Not explicitly documented for this peptide, but a known interactor with similar peptides. |

Cellular Uptake Mechanisms and Intracellular Trafficking in Research Models

The mechanisms by which peptides enter cells are crucial for their therapeutic potential, especially if their targets are intracellular. For L-Lysinamide, L-lysylglycyl-L-histidyl-, specific studies on its cellular uptake and intracellular fate are not extensively documented. However, based on the general principles of peptide transport, several potential mechanisms can be postulated.

Given its peptidic nature and the presence of cationic lysine residues, it may be classified as a cell-penetrating peptide (CPP). CPPs utilize various pathways to enter cells, which can be broadly categorized as:

Direct Penetration: This energy-independent process involves the direct translocation of the peptide across the plasma membrane. This is often favored by highly cationic and amphipathic peptides.

Endocytosis: This is an energy-dependent process where the peptide is internalized into vesicles. Several endocytic pathways exist, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. Following internalization, the peptide must escape the endosomal compartment to reach the cytosol and its target.

The efficiency of cellular uptake can be influenced by factors such as peptide concentration, cell type, and the presence of a cargo molecule if the peptide is used as a delivery vector. Research on other lysine and arginine-rich peptides has shown that endocytosis is a common uptake mechanism. However, without specific experimental data for L-Lysinamide, L-lysylglycyl-L-histidyl-, its predominant uptake pathway in different cell types remains to be elucidated.

Computational and Theoretical Investigations of L Lysinamide, L Lysylglycyl L Histidyl

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for exploring the conformational landscape and dynamic behavior of peptides. This technique models the motion of atoms and molecules over time based on the principles of classical mechanics, allowing researchers to observe how peptides like L-Lysinamide, L-lysylglycyl-L-histidyl- fold, flex, and interact with their environment in solution.

Detailed research has been conducted on the closely related GHK peptide, often in complex with copper (Cu(II)), an interaction crucial to its biological activity. nih.govresearchgate.net An MD simulation of the Cu-GHK complex demonstrated the stability of the copper-peptide bond over a 100-picosecond trajectory, with the four equatorial coordination bonds remaining stable. nih.gov Such simulations are vital for understanding how the peptide maintains its functional structure. For L-Lysinamide, L-lysylglycyl-L-histidyl-, the replacement of the C-terminal carboxylate with a neutral amide group is expected to significantly alter its conformational preferences and dynamic properties by changing local charge and hydrogen bonding capabilities. MD simulations can precisely map these differences.

The general process involves placing the peptide in a simulated box of water molecules and calculating the forces between atoms using a defined force field (e.g., AMBER, CHARMM). rsc.orgmdpi.com By solving the equations of motion, a trajectory is generated that reveals the peptide's dynamic nature, including stable conformations, transient states, and interactions with surrounding molecules like water or ions. These simulations can also model interactions with more complex environments, such as cell membranes or material surfaces. nih.govnih.gov

| MD Simulation Application | Objective and Methodology | Key Insights for L-Lysinamide, L-lysylglycyl-L-histidyl- | Relevant Findings from GHK Studies |

| Conformational Analysis | To explore the accessible 3D structures (conformations) of the peptide in an aqueous environment. The simulation samples different energy states to find the most stable and populated shapes. | Reveals how the C-terminal amide group alters flexibility and the overall structural ensemble compared to the charged carboxylate of GHK. | GHK is highly flexible. The stability of the Cu-GHK complex has been confirmed over 100 ps trajectories. nih.gov |

| Solvation Dynamics | To study the arrangement and dynamics of water molecules around the peptide and understand its hydration shell. | The neutral amide terminus will change the local hydration structure, affecting solubility and interactions with polar molecules. | The interaction with water is critical for stabilizing the peptide's structure and mediating its interactions. |

| Peptide-Membrane Interaction | To simulate how the peptide approaches, binds to, and potentially penetrates a lipid bilayer, modeling a cell membrane. | Predicts how the modified terminus affects the initial stages of interaction with cell surfaces, a key step for bioavailability. | Alanine (B10760859) and lysine-rich peptides have been simulated to understand their interaction with model membranes, providing a methodological basis. nih.gov |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide fundamental insights into the electronic structure and intrinsic reactivity of molecules. Unlike MD simulations that use classical mechanics, DFT uses quantum mechanics to describe the distribution of electrons in a molecule. This allows for the precise calculation of molecular geometries, reaction energies, and electronic properties.

For peptides, DFT is invaluable for studying aspects that are difficult to capture with classical force fields, such as the formation and breaking of chemical bonds, charge distribution, and the nature of metal-ligand interactions. nih.govresearchgate.net Theoretical studies on the parent GHK peptide have successfully used DFT to investigate its complexation with Cu(II) ions. nih.govresearchgate.netresearchgate.net These calculations confirmed that the copper ion is coordinated by nitrogen atoms from the glycine (B1666218) amino group, the histidine imidazole (B134444) ring, and a deprotonated peptide bond, elucidating the source of the high stability of the GHK-Cu complex. nih.govwikipedia.org

| Parameter | Description | Significance for L-Lysinamide, L-lysylglycyl-L-histidyl- | Reference DFT Findings (GHK) |

| Optimized Geometry | The lowest-energy 3D arrangement of the atoms in the peptide. | Provides the most stable structure and precise bond lengths/angles, which serve as a basis for further analysis. | DFT and semi-empirical methods show good agreement on the relative energy and geometry of Cu-GHK conformations. nih.govresearchgate.net |

| Electron Density/Charge Distribution | The probability of finding an electron at any given point around the molecule. This determines partial charges on atoms. | Reveals how the amide modification redistributes charge across the peptide, influencing electrostatic interactions. | The coordination of Cu(II) involves specific nitrogen atoms, which is explained by their electronic properties. nih.govresearchgate.net |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied (HOMO) and lowest unoccupied (LUMO) molecular orbitals. Their energy gap indicates chemical reactivity. | The energy and shape of these orbitals determine the peptide's susceptibility to nucleophilic or electrophilic attack. | TDDFT results show the light-harvesting efficiency of Cu-GHK complexes, which is determined by their electronic transitions. researchgate.net |

| Reaction Energetics | The energy change during a chemical reaction, such as metal binding or bond cleavage. | Can be used to calculate the binding energy to metal ions and compare its affinity to that of the parent GHK. | The energy barriers for the fragmentation of the H-K amide bond in GHK have been calculated, revealing the most likely pathways. rsc.org |

Docking and Binding Energy Calculations for Receptor/Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a peptide) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov The process involves sampling a vast number of possible binding poses and scoring them, often using physics-based or empirical functions. The score, represented as a binding energy (e.g., in kcal/mol), estimates the strength of the interaction.

This method is critical for understanding how a peptide like L-Lysinamide, L-lysylglycyl-L-histidyl- might exert its biological effects. By docking the peptide into the active site of a known target protein, researchers can generate hypotheses about its mechanism of action. A detailed docking study was performed on the GHK peptide with several receptors targeted in cancer research, including the Estrogen Receptor (ER), Progesterone Receptor (PR), Epidermal Growth Factor Receptor (EGFR), and HER2. dergipark.org.tr The study identified the specific amino acid residues in the receptors' binding pockets that interact with GHK and calculated the corresponding binding affinities. dergipark.org.tr

For instance, GHK was found to form three hydrogen bonds with the Asp-831 residue of EGFR. dergipark.org.tr Such specific interactions are crucial for biological function. Docking studies of the lysinamide variant would be essential to determine if the C-terminal modification enhances or diminishes binding to these and other potential targets.

| Target Receptor | PDB ID | Binding Energy (kcal/mol) of GHK | Key Interacting Residues with GHK | Potential Implication for L-Lysinamide, L-lysylglycyl-L-histidyl- |

| Estrogen Receptor (ERα) | 1A52 | -6.7 | Not specified | Investigating binding could elucidate potential roles in hormone-sensitive pathways. |

| Progesterone Receptor (PR) | 2OVM | -7.1 | Not specified | Exploring interactions relevant to hormone-regulated processes. |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -6.9 | Asp-831 (H-bonds), Ala-719 (pi-alkyl), Lys-721 (pi-alkyl) | The amide tail may alter interactions with key residues like Asp-831, affecting EGFR signaling. |

| Receptor Tyrosine-Protein Kinase (HER2) | 3RCD | -7.2 | Not specified | Understanding binding could provide insights into cell growth and proliferation pathways. |

| (Data sourced from a molecular docking study on the GHK peptide) dergipark.org.tr |

In Silico Prediction of Peptide-Material Interactions

Beyond interactions with soluble proteins, peptides can bind to a wide range of biological and synthetic materials. In silico methods are increasingly used to predict and analyze these peptide-material interactions, which are fundamental to applications in drug delivery, biosensing, and tissue engineering. researchgate.net These computational studies model the forces—such as electrostatic, hydrophobic, and van der Waals interactions—that govern how a peptide adsorbs onto a surface. researchgate.net

Research on GHK and other peptides has demonstrated the utility of these predictions. For example, GHK has been computationally and experimentally studied for its use on modified glassy carbon electrodes as a biosensor. researchgate.net Other work has explored how GHK peptides functionalized on self-assembled nanofibrils can coordinate with gold ions to create novel nanomaterials. acs.org Furthermore, MD simulations have been used to assess how model peptides containing lysine (B10760008) interact with functionalized self-assembled monolayers, providing a framework for evaluating the accuracy of computational force fields in predicting surface adsorption. nih.gov

For L-Lysinamide, L-lysylglycyl-L-histidyl-, computational modeling could predict its binding affinity and orientation on various surfaces, such as:

Nanoparticles (e.g., gold, silica): For targeted drug delivery applications.

Biomaterial Scaffolds (e.g., collagen, hydrogels): For tissue regeneration and wound healing. acs.org

Biosensor Surfaces: For developing new diagnostic tools.

The neutral C-terminal amide would likely lead to different binding characteristics on charged surfaces compared to the negatively charged GHK at physiological pH.

Machine Learning and Bioinformatics Approaches for Peptide Design and Activity Prediction

The fields of machine learning (ML) and bioinformatics offer powerful tools for accelerating the discovery and optimization of bioactive peptides. ffhdj.comnih.gov Instead of relying solely on physics-based simulations, ML models learn from large datasets of existing peptides with known properties to predict the activities of new sequences. mdpi.comnih.gov

Several key approaches are relevant for analyzing L-Lysinamide, L-lysylglycyl-L-histidyl-:

Bioactivity Prediction: Web-based tools and databases like BIOPEP and PepRank use information from thousands of known bioactive peptides to predict the likelihood that a new sequence will be active. nih.govk-state.edu A sequence can be submitted to these tools to screen for a wide range of potential functions, such as antimicrobial, antioxidant, or antihypertensive activity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models create a mathematical relationship between the structural or physicochemical properties of a peptide and its biological activity. frontiersin.org The peptide's sequence is first converted into a set of numerical values called descriptors (e.g., hydrophobicity, charge, size). An ML algorithm then builds a model to predict activity from these descriptors. This could be used to predict how modifications to the L-Lysinamide, L-lysylglycyl-L-histidyl- sequence would affect its function.

Generative Models: More advanced deep learning models can be used for de novo peptide design. youtube.com After learning the principles of what makes a peptide active, these models can generate entirely new peptide sequences that are optimized for a desired function, such as high binding affinity to a specific receptor.

These in silico methods are particularly valuable because they can rapidly screen virtual libraries of peptide variants, prioritizing the most promising candidates for expensive and time-consuming experimental synthesis and testing. nih.gov

| Computational Approach | Description | Application to L-Lysinamide, L-lysylglycyl-L-histidyl- |

| Peptide Databases (e.g., BIOPEP) | Curated repositories of peptide sequences with experimentally verified biological activities. k-state.edu | Searching for the GHK core sequence to identify known activities associated with this motif. |

| Activity Prediction Servers (e.g., PepRank) | Web-based tools that use ML models to predict the probability of a peptide being bioactive based on its sequence. nih.gov | Obtaining a preliminary in silico screen for potential antioxidant, anti-inflammatory, or other activities. |

| Peptide QSAR | Models that correlate physicochemical descriptors of peptides with their biological function to predict activity. frontiersin.org | Predicting the functional impact of further modifications to the peptide's sequence or structure. |

| Generative Deep Learning | AI models trained to design novel peptide sequences with optimized properties for a specific target. nih.govyoutube.com | Designing new variants based on the L-Lysinamide, L-lysylglycyl-L-histidyl- scaffold with enhanced stability or receptor affinity. |

Homology Modeling and Structural Prediction for Uncharacterized Variants

Structural prediction aims to determine the three-dimensional structure of a peptide or protein from its amino acid sequence alone. While homology modeling is a powerful technique for large proteins, it is not applicable to small peptides like L-Lysinamide, L-lysylglycyl-L-histidyl-. Homology modeling relies on finding a known experimental structure of an evolutionarily related protein (a template) to build a model of the target. Small peptides lack the stable, folded tertiary structure and the evolutionary history required for this approach.

Instead, the structural prediction of small, modified peptides is achieved through de novo or ab initio methods. These approaches build the 3D structure from the ground up, either by applying the principles of physics to find the lowest energy state or by using knowledge-based information from fragments of known protein structures.